molecular formula C13H12FNO2 B14330475 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one CAS No. 111390-69-3

1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one

Cat. No.: B14330475
CAS No.: 111390-69-3
M. Wt: 233.24 g/mol
InChI Key: SHVKQWHFDZUYRD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of azetidinones, which are four-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-fluorobenzaldehyde with a suitable azetidinone precursor in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one involves its interaction with molecular targets and pathways. The fluorophenyl group and the azetidinone ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
  • 1-(2-Bromophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
  • 1-(2-Iodophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one

Uniqueness

1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

111390-69-3

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one

InChI

InChI=1S/C13H12FNO2/c1-8(16)7-10-9(2)15(13(10)17)12-6-4-3-5-11(12)14/h3-7,9H,1-2H3

InChI Key

SHVKQWHFDZUYRD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)C)C(=O)N1C2=CC=CC=C2F

Origin of Product

United States

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